molecular formula C7H8BrNO B2735904 1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one CAS No. 2361645-24-9

1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one

Cat. No. B2735904
CAS RN: 2361645-24-9
M. Wt: 202.051
InChI Key: BNVSZICZVSPQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one” is a chemical compound with the CAS Number: 2361645-24-9 . It has a molecular weight of 202.05 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one” is C7H8BrNO . The InChI code for this compound is 1S/C7H8BrNO/c1-2-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 307.9±27.0 °C and a predicted density of 1.530±0.06 g/cm3 . The pKa of the compound is predicted to be 13.28±0.50 .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

1-(4-Bromo-1H-pyrrol-2-yl)propan-1-one serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules, such as porphyrins and related compounds . Its bromine substitution and pyrrole ring make it valuable for designing new drugs and bioactive molecules.

Porphyrin Synthesis

This compound has high potential in the synthesis of bis(porphyrins) and other related structures. Porphyrins play essential roles in biological processes, including oxygen transport (hemoglobin), photosynthesis (chlorophyll), and catalysis (cytochrome P450 enzymes) .

Antimicrobial Agents

Derivatives of 1-(4-bromo-1H-pyrrol-2-yl)propan-1-one have demonstrated antimicrobial activity. For instance, compounds 1a and 1b exhibited good antimicrobial potential. Researchers explore these derivatives for their effectiveness against bacteria, fungi, and other pathogens .

Antioxidant Properties

(Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives, which contain imidazole moieties, were evaluated for antioxidant potential. These compounds showed promising scavenging activity, comparable to ascorbic acid (positive control) .

Cytotoxicity and Cancer Research

Certain derivatives of 1-(4-bromo-1H-pyrrol-2-yl)propan-1-one exhibit cytotoxic activity against cancer cell lines. For instance, compounds 22i and 22j demonstrated good cytotoxic effects. Researchers investigate their potential as anticancer agents .

properties

IUPAC Name

1-(4-bromo-1H-pyrrol-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVSZICZVSPQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.